7,4'-Dihydroxyflavone

Catalog No.
S618735
CAS No.
2196-14-7
M.F
C15H10O4
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,4'-Dihydroxyflavone

CAS Number

2196-14-7

Product Name

7,4'-Dihydroxyflavone

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,16-17H

InChI Key

LCAWNFIFMLXZPQ-UHFFFAOYSA-N

Synonyms

7,4'-DHF, 7,4'-dihydroxyflavone

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O

7,4'-Dihydroxyflavone (7,4'-DHF) is a naturally occurring flavonoid found in plants like licorice root (Glycyrrhiza uralensis) []. It has garnered interest in scientific research due to its potential health benefits, as demonstrated in various studies:

Anti-inflammatory Properties

Research suggests that 7,4'-DHF possesses anti-inflammatory properties. Studies have shown its ability to:

  • Suppress eotaxin production: Eotaxin is a protein involved in allergic inflammation. 7,4'-DHF has been shown to effectively inhibit eotaxin production in human airway epithelial cells [].
  • Reduce mucus production: Excessive mucus production is a hallmark of several respiratory diseases. Studies have demonstrated that 7,4'-DHF significantly inhibits MUC5AC gene expression and mucus production in airway epithelial cells [].
  • Modulate inflammatory pathways: 7,4'-DHF may exert its anti-inflammatory effects by regulating various signaling pathways, including NF-κB, STAT6, and HDAC2 [].

These findings suggest that 7,4'-DHF could be a potential candidate for developing novel anti-inflammatory treatments for various conditions, including allergic rhinitis, asthma, and chronic obstructive pulmonary disease (COPD).

Other Potential Applications

While research on 7,4'-DHF is still ongoing, preliminary studies suggest its potential application in other areas:

  • Neuroprotection: Studies have shown that 7,4'-DHF may have neuroprotective effects by promoting the growth and survival of nerve cells [].
  • Cancer prevention: Some research suggests that 7,4'-DHF may exhibit anti-cancer properties, but further investigation is needed to understand its mechanisms and potential clinical applications [].

7,4'-Dihydroxyflavone is a flavonoid compound with the molecular formula C15H10O4C_{15}H_{10}O_{4} and a molecular weight of approximately 254.24 g/mol. This compound is characterized by hydroxyl groups located at the 4' and 7 positions of the flavone structure. It is naturally found in various plants, notably in Glycyrrhiza uralensis, commonly known as licorice. The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research .

Studies suggest that 7,4'-DHF exhibits anti-inflammatory properties by inhibiting the production of eotaxin, a chemokine involved in allergic reactions []. It may also act as an antagonist of the μ-opioid receptor, potentially impacting pain perception, although further research is needed [].

Limitations and Future Research

Extensive research on 7,4'-DHF is lacking. More studies are needed to fully understand its:

  • Biosynthesis pathways within plants
  • Metabolism and potential toxicity in humans
  • Efficacy and safety in various therapeutic applications
, including:

  • Oxidation: This can lead to the formation of quinones, which are reactive compounds that can participate in further chemical transformations.
  • Reduction: This process modifies the flavonoid structure, potentially altering its biological activity.
  • Substitution: Reactions can occur at the hydroxyl groups, allowing for the introduction of various functional groups.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride for reduction, and acetic anhydride for substitution reactions .

7,4'-Dihydroxyflavone has demonstrated significant biological activities, including:

  • Anti-inflammatory Effects: It inhibits the secretion of eotaxin-1 (CCL11) from human lung fibroblasts, which is crucial in allergic asthma responses. This inhibition occurs at the transcriptional level, reducing eotaxin-1 mRNA expression .
  • Regulation of Gene Expression: The compound modulates pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), signal transducer and activator of transcription 6 (STAT6), and histone deacetylase 2 (HDAC2), thereby influencing mucus production in airway epithelial cells .
  • Opioid Receptor Interaction: It acts as an antagonist at the μ-opioid receptor and has lower affinity for κ- and δ-opioid receptors, potentially influencing pain modulation pathways.

Several synthetic routes have been developed to produce 7,4'-dihydroxyflavone:

  • Starting from Flavones: Traditional synthesis often involves the hydroxylation of flavones using specific reagents under controlled conditions.
  • Biochemical Methods: Recent studies suggest that microbial fermentation processes can yield this compound from precursor flavonoids through enzymatic pathways.
  • Chemical Modification: Existing flavonoids can be modified through oxidation or reduction reactions to introduce hydroxyl groups at the desired positions .

The applications of 7,4'-dihydroxyflavone are diverse:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for therapeutic uses in respiratory diseases and other inflammatory conditions.
  • Agriculture: As a root exudate flavonoid, it may play a role in plant-microbe interactions, enhancing soil microbial communities and promoting plant growth .
  • Nutraceuticals: Its potential health benefits make it a candidate for inclusion in dietary supplements aimed at improving respiratory health and reducing inflammation.

Research has shown that 7,4'-dihydroxyflavone interacts with various biological systems:

  • It has been observed to influence bacterial community structures in soil environments when applied as a root exudate, indicating its role in plant-microbe signaling .
  • In cellular models, it modulates gene expression related to mucus production and inflammatory responses, highlighting its potential as a therapeutic agent against chronic respiratory diseases .

7,4'-Dihydroxyflavone shares structural similarities with other flavonoids but exhibits unique properties. Here are some comparable compounds:

Compound NameStructural FeaturesBiological Activity
QuercetinHydroxyl groups at multiple positionsAntioxidant, anti-inflammatory
NaringeninHydroxyl groups at 3', 4', and 5 positionsAntioxidant, anti-cancer
LuteolinHydroxyl groups at 3', 4', and 5 positionsAnti-inflammatory, neuroprotective

Uniqueness of 7,4'-Dihydroxyflavone

The uniqueness of 7,4'-dihydroxyflavone lies in its specific interaction with opioid receptors and its targeted effects on eotaxin production. Unlike other flavonoids that may exert broader antioxidant effects or anti-inflammatory actions without specific receptor interactions, 7,4'-dihydroxyflavone's role as an antagonist at opioid receptors provides it with distinct pharmacological potential .

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.05790880 g/mol

Monoisotopic Mass

254.05790880 g/mol

Heavy Atom Count

19

UNII

53ZZF57X0U

Other CAS

2196-14-7

Wikipedia

4',7-Dihydroxyflavone
Atrop-abyssomicin_C

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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